
4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline
Übersicht
Beschreibung
“4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline” is a chemical compound with the molecular formula C10H7ClFN3O and a molecular weight of 239.63 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline” consists of a pyrimidine ring attached to an aniline group via an oxygen atom . The aniline group has chlorine and fluorine substituents .Physical And Chemical Properties Analysis
“4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline” has a melting point of 134-136 °C .Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. The compound could be used in various experiments to study protein interactions, modifications, and expressions.
Organic Chemistry
Compounds similar to “4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline” are often used in the field of organic chemistry for the synthesis of various complex molecules .
Pharmaceutical Research
These compounds can also be used in pharmaceutical research for the development of new drugs . They could be used as building blocks or intermediates in the synthesis of pharmaceutical compounds.
Fluorinated Quinolines
The compound might be related to fluorinated quinolines , which are used in various fields such as medicine, agriculture, and components for liquid crystals. Fluorinated quinolines exhibit antibacterial, antineoplastic, and antiviral activities .
Biochemical Research
This compound is used in biochemical research . Biochemistry is the study of chemical processes within and relating to living organisms. This compound could be used in various experiments to study biochemical reactions and pathways.
Fluorinated Compounds
The compound might be related to fluorinated compounds , which are used in various fields such as medicine, agriculture, and components for liquid crystals. Fluorinated compounds often exhibit unique properties due to the presence of fluorine atoms .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-fluoro-5-pyrimidin-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-6-4-7(12)8(13)5-9(6)16-10-14-2-1-3-15-10/h1-5H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXSKQIBNOCQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=C(C=C(C(=C2)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466202 | |
| Record name | 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |
CAS RN |
213675-94-6 | |
| Record name | 4-chloro-2-fluoro-5-(2-pyrimidinyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

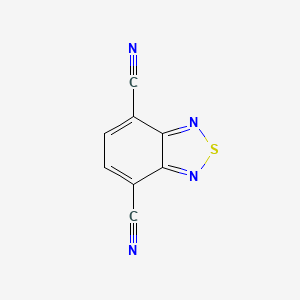
![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)
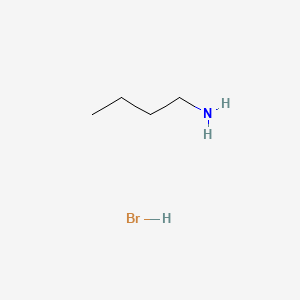
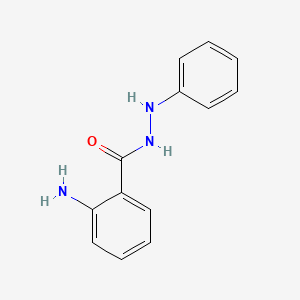
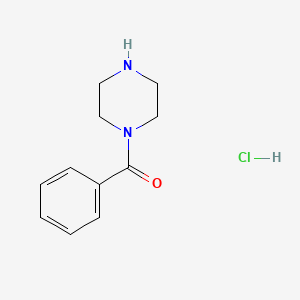
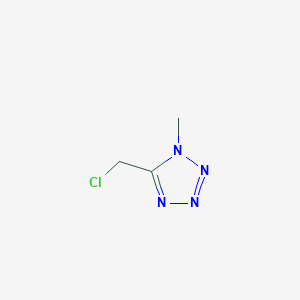
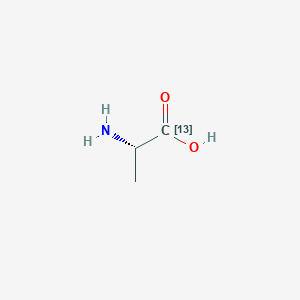
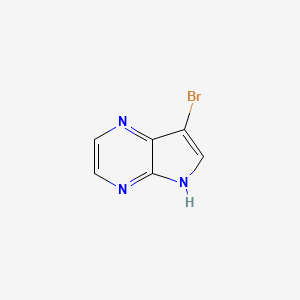
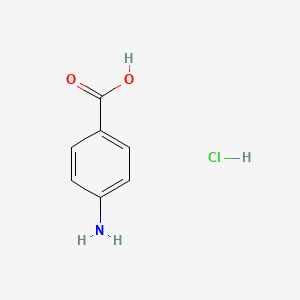
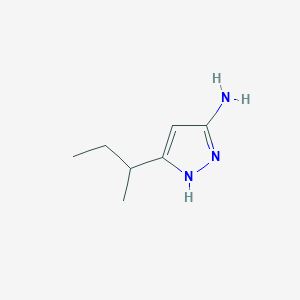
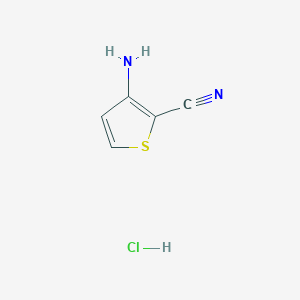
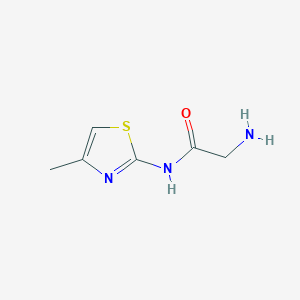
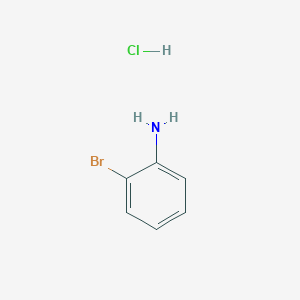
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine](/img/structure/B1280945.png)